![molecular formula C15H18F2N6S B6456584 4-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine CAS No. 2549042-27-3](/img/structure/B6456584.png)

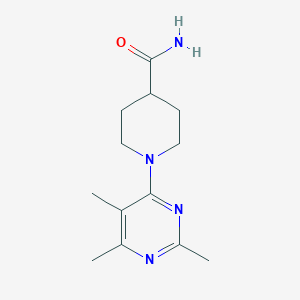

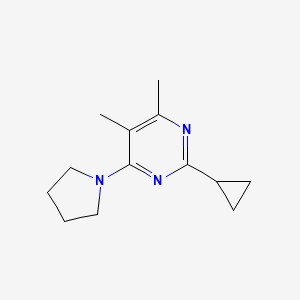

4-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine” is a complex organic molecule. It contains a thiadiazole ring, which is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . Thiadiazole derivatives have been found to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular activities .

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves the reaction of corresponding compounds with phenylisothiocyanate . The treatment of these compounds with sulfuric acid can result in the conversion of the side-chain into a 1,3,4-thiadiazol ring .Molecular Structure Analysis

The molecular structure of thiadiazole derivatives can vary based on the substituents attached to the thiadiazole ring. The main structural motif of some polymorphic structures is a double column where two stacked columns interact through weak C-H…N hydrogen bonds and dispersive interactions .Chemical Reactions Analysis

Thiadiazole derivatives can undergo a variety of chemical reactions. For example, the treatment of certain compounds with sulfuric acid can result in the conversion of the side-chain into a 1,3,4-thiadiazol ring .Physical And Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives can vary based on the specific derivative. For example, due to the mesoionic nature, thiadiazoles are able to cross cellular membranes. Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .科学的研究の応用

Kinetic Resolution of 1-(1-Alkynyl)cyclopropyl Ketones

Background: Chiral eight-membered heterocycles are found in natural products and bioactive compounds, but their synthesis remains challenging due to unfavorable enthalpy and entropy factors. However, a gold-catalyzed stereoselective (4 + 4) cycloaddition strategy has emerged as a reliable approach.

Application: The compound can be used as a precursor in a gold-catalyzed (4 + 4) cycloaddition. This process intercepts readily accessible precursors (anthranils and ortho-quinone methides) with in situ generated gold-furyl 1,4-dipoles. The result is the formation of previously inaccessible chiral furan/pyrrole-containing eight-membered heterocycles with excellent diastereoselectivity and enantioselectivity .

Construction of [1,2]oxazepino[5,4-a] Indolizines

Background: Seven-membered heterocycles are valuable motifs in drug discovery and natural product synthesis. A gold-catalyzed [4 + 3] cycloaddition reaction provides an efficient route to these structures.

Application: The compound can participate in a gold-catalyzed [4 + 3] cycloaddition with nitrones, leading to the diastereoselective synthesis of [1,2]oxazepino[5,4-a] indolizines. This methodology allows the construction of seven-membered heterocycle-fused indolizine scaffolds from simple building blocks .

Thermal Cyclodimerization for Cyclopropyl Derivatives of Cyclohexene

Background: Thermal transformations of cyclopropyl compounds offer synthetic opportunities for accessing diverse structures.

Application: The compound can undergo thermal cyclodimerization to produce cyclopropyl derivatives of cyclohexene. This reaction occurs at elevated temperatures (160–200°C) and provides access to novel cyclopropyl-containing motifs .

作用機序

Safety and Hazards

将来の方向性

Thiadiazole derivatives have been the subject of extensive research due to their broad spectrum of biological activities. Future research will likely continue to explore the potential of these compounds as therapeutic agents, with a focus on optimizing their pharmacological properties and minimizing their potential for toxicity .

特性

IUPAC Name |

3-cyclopropyl-5-[4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-1,2,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F2N6S/c1-9-18-11(13(16)17)8-12(19-9)22-4-6-23(7-5-22)15-20-14(21-24-15)10-2-3-10/h8,10,13H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBSFASHOAGSTMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC(=NS3)C4CC4)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F2N6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-({1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-[(2,4-dichlorophenyl)methyl]acetamide](/img/structure/B6456504.png)

![(1R,5S,6r)-3-benzyl-6-methoxy-3-azabicyclo[3.1.1]heptane](/img/structure/B6456529.png)

![3-cyclopropyl-1-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B6456548.png)

![1-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B6456557.png)

![3-cyclopropyl-1-[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B6456568.png)

![3-cyclopropyl-1-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B6456571.png)

![2-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6456591.png)

![6-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6456598.png)

![2,4,5-trimethyl-6-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6456604.png)